molecular formula C12H14ClN B8423088 1-(4-Chlorophenyl)-4-methylenepiperidine

1-(4-Chlorophenyl)-4-methylenepiperidine

Cat. No.: B8423088
M. Wt: 207.70 g/mol
InChI Key: XGFOGPJCGFNXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-4-methylenepiperidine is a useful research compound. Its molecular formula is C12H14ClN and its molecular weight is 207.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-methylidenepiperidine

InChI

InChI=1S/C12H14ClN/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5H,1,6-9H2

InChI Key

XGFOGPJCGFNXTF-UHFFFAOYSA-N

Canonical SMILES

C=C1CCN(CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyltriphenylphosphonium bromide (1.429 g, 4.00 mmol) was suspended in THF (Ratio: 1.667, Volume: 2.5 ml) and cooled to −78° C. n-butyllithium (0.960 ml, 2.400 mmol) was added dropwise over 3 min and the resulting yellow suspension was stirred at −78° C. for 10 min. A solution of 1-(4-chlorophenyl)piperidin-4-one (0.419 g, 2 mmol) in THF (Ratio: 1.000, Volume: 1.5 ml) was added dropwise over 3 min and the dark red suspension was stirred at −78° C. for 10 min and then allowed to slowly warm to 5° C. over 1 h. The reaction was stirred at 5° C. for 4 h and was quenched with water (4 mL). This was extracted with ethyl ether (2×5 mL) and the extracts were washed with water (4×5 mL). The combined water washes were back-extracted with ethyl ether (5 mL) and the combined organic extracts were washed with brine (5 ml), dried (MgSO4), filtered and concentrated in vacuo. Flash column chromatography (40 g SiO2, hexanes:ethyl acetate 9:1) afforded 1-(4-chlorophenyl)-4-methylenepiperidine (0.196 g, 0.944 mmol, 47.2% yield) as a clear yellow oil. [M+H] calc'd for C12H14Cl, 208. found, 208.
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Quantity
0.419 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
1.429 g
Type
catalyst
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five

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